molecular formula C27H34N2O6 B557518 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid CAS No. 203854-47-1

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid

Cat. No. B557518
M. Wt: 482,57 g/mole
InChI Key: SDBUQLGECIYUDT-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid, also known as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid, is a useful research compound. Its molecular formula is C27H34N2O6 and its molecular weight is 482,57 g/mole. The purity is usually 95%.
BenchChem offers high-quality (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Peptide Synthesis

    • Fmoc protected amino acids are widely used in the synthesis of peptides . The Fmoc group protects the amino group during peptide bond formation and can be selectively removed afterwards.
  • Drug Development

    • Fmoc protected amino acids are often used in the development of new drugs . They can be used to create a wide variety of peptide-based drugs, including hormones, antibiotics, and cancer treatments.
  • Biochemical Research

    • Fmoc protected amino acids are used in various areas of biochemical research . For example, they can be used to study protein structure and function, or to create custom enzymes with desired properties.
  • Material Science

    • Fmoc protected amino acids can also be used in the field of material science . For example, they can be used to create peptide-based materials with unique properties, such as self-assembling peptides that can form nanostructures.
  • Biotechnology

    • Fmoc protected amino acids are used in biotechnology for the production of bioactive peptides . These peptides can have various applications, such as antimicrobial agents, enzyme inhibitors, or signaling molecules.
  • Medicinal Chemistry

    • Fmoc protected amino acids are used in medicinal chemistry for the synthesis of peptide-based drugs . These drugs can have various therapeutic applications, such as pain relief, anti-inflammatory, or anticancer effects.
  • Isotopically Labelled Peptide Synthesis

    • Fmoc protected amino acids can be used in the synthesis of isotopically labelled peptides . These peptides are useful in various research applications, including structural studies and tracer experiments.
  • Antimigraine Drug Development

    • Fmoc protected amino acids can be used in the development of antimigraine drugs . They can be used to create inhibitors of α-Calcitonin gene related peptide (αCGRP), which are known to produce antimigraine effects.
  • Lipidated Peptide Synthesis

    • Fmoc protected amino acids can be used in the synthesis of lipidated peptides . These peptides have a lipid group attached, which can alter their properties and make them more suitable for certain applications.

properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-15-9-8-10-18(16-24(30)31)29-26(33)34-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h4-7,11-14,18,23H,8-10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBUQLGECIYUDT-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375817
Record name (3S)-7-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-7-((tert-butoxycarbonyl)amino)heptanoic acid

CAS RN

203854-47-1
Record name (3S)-7-[(tert-Butoxycarbonyl)amino]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fmoc-L-beta-homolysine(Boc)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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